Cas no 2169768-94-7 (methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate)

Methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate is a synthetic intermediate with a benzofuran core structure, featuring a conjugated ester group at the 3-position. The (Z)-configuration of the exocyclic double bond enhances its reactivity in cycloaddition and conjugate addition reactions, making it valuable in heterocyclic synthesis. The 7-chloro substituent introduces electronic effects that can influence regioselectivity in further functionalization. This compound is particularly useful in medicinal chemistry for constructing fused-ring systems or as a precursor for bioactive molecules. Its stability under standard conditions allows for straightforward handling and storage. The ester moiety provides versatility for further derivatization via hydrolysis or transesterification.
methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate structure
2169768-94-7 structure
Product name:methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate
CAS No:2169768-94-7
MF:C11H9ClO3
Molecular Weight:224.640362501144
CID:6046439
PubChem ID:165783745

methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate 化学的及び物理的性質

名前と識別子

    • methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate
    • 2169768-94-7
    • methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
    • EN300-1459897
    • インチ: 1S/C11H9ClO3/c1-14-10(13)5-7-6-15-11-8(7)3-2-4-9(11)12/h2-5H,6H2,1H3/b7-5+
    • InChIKey: WEFCZJHYZBOPHR-FNORWQNLSA-N
    • SMILES: ClC1=CC=CC2=C1OC/C/2=C\C(=O)OC

計算された属性

  • 精确分子量: 224.0240218g/mol
  • 同位素质量: 224.0240218g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 35.5Ų

methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1459897-1000mg
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
1000mg
$914.0 2023-09-29
Enamine
EN300-1459897-5000mg
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
5000mg
$2650.0 2023-09-29
Enamine
EN300-1459897-1.0g
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
1g
$0.0 2023-06-06
Enamine
EN300-1459897-250mg
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
250mg
$840.0 2023-09-29
Enamine
EN300-1459897-50mg
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
50mg
$768.0 2023-09-29
Enamine
EN300-1459897-500mg
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
500mg
$877.0 2023-09-29
Enamine
EN300-1459897-100mg
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
100mg
$804.0 2023-09-29
Enamine
EN300-1459897-10000mg
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
10000mg
$3929.0 2023-09-29
Enamine
EN300-1459897-2500mg
methyl 2-[(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylidene]acetate
2169768-94-7
2500mg
$1791.0 2023-09-29

methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate 関連文献

methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetateに関する追加情報

Introduction to Methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate (CAS No. 2169768-94-7)

Methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate, with the CAS number 2169768-94-7, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, featuring a complex structure that includes a benzofuran core and a chloro substituent, presents unique properties that make it a subject of interest for various applications.

The structural framework of methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate is characterized by its benzofuran moiety, which is a key pharmacophore in many bioactive molecules. The presence of a double bond at the 3Z position and a chloro group at the 7-position introduces specific electronic and steric effects that can influence its biological activity. This compound's design allows for potential interactions with biological targets, making it a valuable candidate for further investigation.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities. Benzofuran derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of functional groups in methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate suggests that it may exhibit similar properties.

Recent studies have highlighted the importance of structural modifications in enhancing the pharmacological properties of benzofuran derivatives. Researchers have been exploring ways to optimize these molecules to improve their potency and selectivity. The chloro substituent in methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate, for instance, may play a crucial role in modulating its interactions with biological targets. This has led to investigations into its potential as a lead compound for drug discovery.

The synthesis of methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the benzofuran core, followed by functionalization at the 7-position with a chloro group. The introduction of the double bond at the 3Z position is achieved through specific catalytic processes that maintain the integrity of the molecule's structure.

One of the key challenges in working with such complex molecules is ensuring their stability under various conditions. The presence of sensitive functional groups like double bonds and chloro substituents necessitates careful handling and storage to prevent degradation. Researchers have been developing innovative techniques to stabilize these compounds during synthesis and storage, which is crucial for their further application in drug development.

The biological activity of methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate has been preliminarily evaluated in several in vitro assays. These studies have revealed potential interactions with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound's ability to modulate these pathways suggests its potential as an anti-inflammatory agent. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.

In addition to its anti-inflammatory properties, there is growing evidence suggesting that benzofuran derivatives may have other therapeutic benefits. For example, some studies have indicated that these compounds can exhibit antimicrobial activity against certain bacterial strains. This has opened up new avenues for research into novel antibiotics and antifungal agents. The unique structure of methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate makes it an attractive candidate for such investigations.

The development of new drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, and pharmacology. The study of compounds like methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate exemplifies this collaborative effort. Chemists design and synthesize new molecules based on structural principles derived from existing bioactive compounds. Biologists then evaluate these compounds for their biological activity using cell-based assays and animal models.

The integration of computational methods into drug discovery has also played a significant role in advancing our understanding of these compounds. Molecular modeling techniques allow researchers to predict how molecules will interact with biological targets based on their three-dimensional structures. This approach can significantly reduce the time and cost associated with traditional drug development methods.

In conclusion, methyl 2-(3Z)-7-chloro-2,3-dihydro-1-benzofuran-3-ylideneacetate (CAS No. 2169768-94) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further investigation into various therapeutic applications. As research continues to uncover new insights into its properties and mechanisms of action, this compound is likely to play an important role in the development of novel drugs.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD